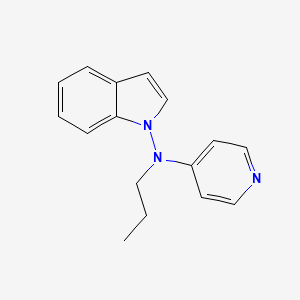
Besipirdine
Descripción general
Descripción
Besipirdine, también conocido como clorhidrato de this compound o HP749, es un análogo de la 4-aminopiridina sustituido con indol. Inicialmente se desarrolló como un fármaco nootrópico para el tratamiento de la enfermedad de Alzheimer. This compound también se ha explorado por su potencial en el tratamiento del trastorno obsesivo-compulsivo y las disfunciones del tracto urinario inferior .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de besipirdine implica la reacción de N-propil-1H-indol-1-amina con 4-cloropiridina bajo condiciones específicas. La reacción generalmente ocurre en presencia de una base como el hidruro de sodio o el carbonato de potasio, y el solvente utilizado es a menudo dimetilformamida o tetrahidrofurano. La reacción se lleva a cabo a temperaturas elevadas para facilitar la formación del producto deseado .
Métodos de Producción Industrial: La producción industrial de clorhidrato de this compound implica la cristalización del compuesto a partir de solventes adecuados. La forma cristalina del clorhidrato de this compound (Forma I) se caracteriza por propiedades fisicoquímicas específicas, incluidas las bandas de absorción en el espectro infrarrojo y las reflexiones en la difracción de rayos X en polvo .
Análisis De Reacciones Químicas
Tipos de Reacciones: Besipirdine se somete a varias reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse para formar los correspondientes N-óxidos.
Reducción: Las reacciones de reducción pueden convertir la this compound en sus formas reducidas.
Reactivos y Condiciones Comunes:
Oxidación: Reactivos como el peróxido de hidrógeno o el ácido m-cloroperbenzoico se utilizan comúnmente.
Reducción: Se emplean agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Se utilizan agentes halogenantes, agentes alquilantes y nucleófilos bajo condiciones apropiadas.
Principales Productos Formados: Los principales productos formados a partir de estas reacciones incluyen N-óxidos, derivados reducidos y análogos sustituidos de this compound .
Aplicaciones Científicas De Investigación
Química: Besipirdine sirve como un compuesto modelo para estudiar la química del indol y la piridina.
Biología: Se ha utilizado en investigación para comprender la neurotransmisión y las interacciones de los receptores.
Mecanismo De Acción
Besipirdine actúa principalmente mejorando la neurotransmisión colinérgica y adrenérgica en el sistema nervioso central. Inhibe los canales de sodio y potasio dependientes del voltaje, lo que lleva a una mayor excitación neuronal. This compound también bloquea los canales M, lo que contribuye aún más a sus efectos sobre la neurotransmisión .
Comparación Con Compuestos Similares
Besipirdine se puede comparar con otros compuestos como la duloxetina y la tomoxetina:
Compuestos Similares:
- Duloxetina
- Tomoxetina
- 4-Aminopiridina (compuesto madre)
La combinación única de actividad colinérgica y adrenérgica de this compound, junto con su capacidad para inhibir múltiples canales iónicos, lo diferencia de estos compuestos similares .
Propiedades
IUPAC Name |
N-propyl-N-pyridin-4-ylindol-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3/c1-2-12-18(15-7-10-17-11-8-15)19-13-9-14-5-3-4-6-16(14)19/h3-11,13H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPPJICEBWOCKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1=CC=NC=C1)N2C=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50152361 | |
| Record name | Besipirdine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50152361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119257-34-0 | |
| Record name | Besipirdine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119257-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Besipirdine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119257340 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Besipirdine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50152361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BESIPIRDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95PY16J933 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


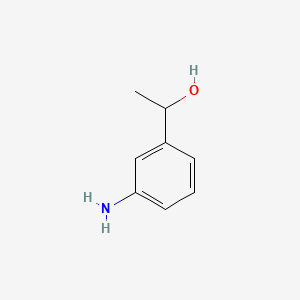
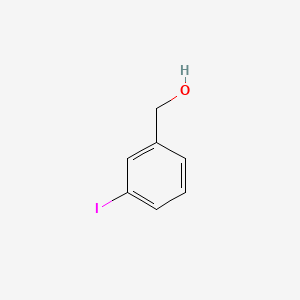
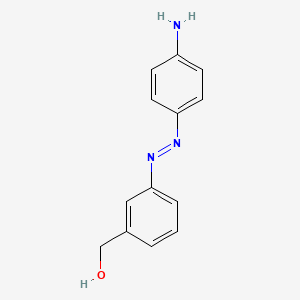



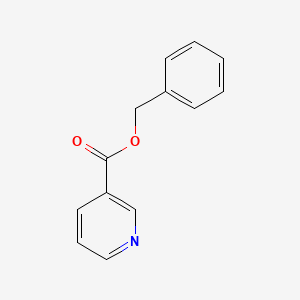
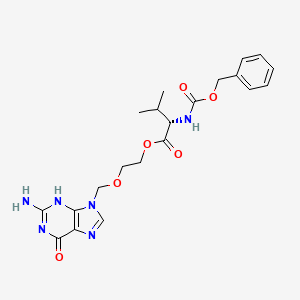
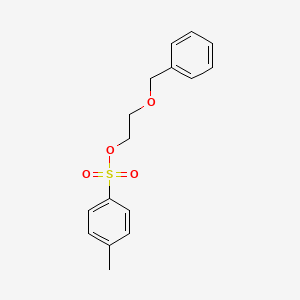
![2-[2-(Benzyloxy)ethoxy]ethanol](/img/structure/B1666787.png)




